2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one
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Overview
Description
2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one is an organic compound with the molecular formula C10H20OS It is characterized by the presence of four methyl groups attached to the hexane backbone and a sulfanyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one typically involves the alkylation of a suitable precursor with a sulfanyl group. One common method involves the reaction of 2,2,5,5-tetramethylhexan-3-one with a thiol compound under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one depends on the specific context in which it is used. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The sulfanyl group can participate in redox reactions, while the ketone group can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylhexan-3-one: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2,2,5,5-Tetramethyl-4-hydroxyhexan-3-one: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Uniqueness
2,2,5,5-Tetramethyl-4-sulfanylhexan-3-one is unique due to the presence of both a sulfanyl group and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.
Properties
CAS No. |
103835-22-9 |
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Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-4-sulfanylhexan-3-one |
InChI |
InChI=1S/C10H20OS/c1-9(2,3)7(11)8(12)10(4,5)6/h8,12H,1-6H3 |
InChI Key |
UULYOLOVIMBUOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)C(C)(C)C)S |
Origin of Product |
United States |
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